Retrobradykinin -

Retrobradykinin

Catalog Number: EVT-242210
CAS Number:
Molecular Formula: C50H73N15O11
Molecular Weight: 1060.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bradykinin analog nonapeptide.
Synthesis Analysis

Methods of Synthesis
The synthesis of retrobradykinin typically employs solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves:

  1. Starting Materials: The synthesis begins with protected amino acids, often utilizing Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies.
  2. Coupling Reactions: Amino acids are coupled using coupling reagents such as N,N’-diisopropylcarbodiimide or 1-hydroxybenzotriazole to facilitate the formation of peptide bonds.
  3. Cleavage and Deprotection: After the desired chain length is achieved, the peptide is cleaved from the solid support and deprotected to yield the final product.
  4. Purification: The crude peptide is purified using techniques like high-performance liquid chromatography to isolate retrobradykinin from side products and unreacted materials .
Molecular Structure Analysis

Molecular Structure
Retrobradykinin consists of nine amino acid residues, with a molecular formula of C45H66N12O10SC_{45}H_{66}N_{12}O_{10}S and a molecular weight of approximately 966.15 g/mol. The peptide features a unique arrangement of amino acids that influences its conformation and biological interactions. The reverse sequence alters its spatial configuration compared to bradykinin, affecting its binding affinity to receptors .

Structural Characteristics

  • Peptide Bonds: The backbone consists of amide bonds formed between the carboxyl group of one amino acid and the amino group of another.
  • Conformation: The conformation can be influenced by factors such as solvent conditions and the presence of stabilizing interactions like hydrogen bonds .
Chemical Reactions Analysis

Chemical Reactions Involving Retrobradykinin
Retrobradykinin primarily participates in biochemical interactions rather than traditional chemical reactions due to its nature as a peptide. Its primary role involves binding to kinin receptors, where it can modulate physiological responses:

  1. Receptor Binding: Retrobradykinin does not activate kinin receptors effectively, serving instead as a competitive inhibitor for bradykinin.
  2. Biological Assays: It is utilized in research to understand receptor specificity and signaling pathways associated with bradykinin .
Mechanism of Action
  1. Competitive Inhibition: Retrobradykinin competes with bradykinin for receptor binding sites without activating downstream signaling pathways.
  2. Research Applications: By inhibiting bradykinin activity, retrobradykinin helps elucidate the physiological roles of kinins in various biological processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to alkaline environments.
  • pH Sensitivity: Optimal activity at physiological pH (around 7.4) where it maintains structural integrity .
Applications

Scientific Applications
Retrobradykinin serves multiple purposes in scientific research:

  1. Negative Control in Experiments: Used to differentiate between specific kinin receptor activities and nonspecific effects in pharmacological studies.
  2. Understanding Kinin Biology: Facilitates studies on kinin receptor pharmacology by providing insights into receptor-ligand interactions without confounding effects from agonist activity.
  3. Drug Development Research: Assists in developing new therapeutics targeting kinin pathways by establishing baseline responses against which new compounds can be measured .
Introduction to Retrobradykinin

Definition and Structural Characteristics of Retro-Inverso Bradykinin Analogues

Retrobradykinin represents a synthetically engineered peptide where the native bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) undergoes two fundamental modifications: complete sequence reversal and chirality inversion of all constituent amino acids. This transformation yields a retro-inverso (RI) analogue with the sequence D-Arg-D-Phe-D-Pro-D-Ser-D-Phe-D-Gly-D-Pro-D-Pro-D-Arg. Unlike conventional peptide analogues that may substitute individual amino acids, retrobradykinin maintains the identical side-chain topology of native bradykinin while reversing the direction of all peptide bonds and converting L-amino acids to their D-enantiomers [7] [10].

The structural consequences of these modifications are profound. In the extended conformation, the spatial orientation of side chains in retrobradykinin closely mirrors that of native bradykinin, creating a topochemical mimic despite the reversed backbone directionality. This occurs because the retro-inverso transformation exchanges the φ and ψ dihedral angles of each residue while preserving side chain vector alignment [7] [10]. However, the hydrogen bonding network is fundamentally altered due to reversed carbonyl and amide group orientations, which typically prevents retrobradykinin from adopting identical secondary structures to its native counterpart. This structural distinction is particularly significant for bradykinin, which contains two proline residues that introduce structural constraints—in retrobradykinin, these residues become D-proline, further complicating conformational matching due to the pyrrolidine ring's inability to engage the backbone nitrogen appropriately [7].

Table 1: Structural Comparison of Native Bradykinin vs. Retrobradykinin

CharacteristicNative BradykininRetrobradykinin
Amino acid sequenceArg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-ArgD-Arg-D-Phe-D-Pro-D-Ser-D-Phe-D-Gly-D-Pro-D-Pro-D-Arg
ChiralityAll L-amino acidsAll D-amino acids
Peptide bond directionN→C terminusC→N terminus
Protease susceptibilityHighExtremely low
Side chain topologyR1-R2-R3-R4-R5-R6-R7-R8-R9R9-R8-R7-R6-R5-R4-R3-R2-R1 (identical spatial array)

Historical Development of Retro-Inverso Peptide Design in Pharmacology

The conceptual foundation for retro-inverso peptide design emerged in 1969 with Shemyakin's pioneering work demonstrating that acetylated dipeptide inhibitors of pepsin could retain biological activity when synthesized as retro-inverso analogues [7]. This breakthrough established the fundamental principle that side chain positioning, rather than backbone directionality, often governs molecular recognition in peptide-protein interactions. The strategy gained pharmacological relevance in 1979 when Goodman and Chorev formalized the theoretical framework for RI peptide design, highlighting the critical importance of addressing the "end-group problem"—the challenge posed by terminal functional group reversal in RI peptides [7] [10].

Bradykinin became an early test case for RI methodology due to its relatively short 9-amino acid structure and well-characterized physiological effects. Initial attempts to create RI bradykinin analogues in the mid-1980s faced significant challenges with bioactivity retention, primarily due to the terminal arginine reversal and the presence of proline residues that resisted conformational mimicry [7]. The field advanced substantially with Vavrek and Stewart's 1985 breakthrough in developing the first competitive bradykinin antagonists through strategic D-amino acid substitutions, which laid essential groundwork for rational RI design [6].

The 1990s witnessed transformative progress with the development of HOE-140 (Icatibant), a potent bradykinin B2 receptor antagonist incorporating multiple D-amino acids and constrained residues. While not a complete retro-inverso peptide, HOE-140 demonstrated the therapeutic viability of engineered bradykinin analogues and validated the potential of chirality modification for enhancing stability [6]. Modern refinements now enable more sophisticated computational approaches to RI peptide design, including molecular dynamics simulations that predict binding interactions and free energy calculations that assess mimicry fidelity before synthesis [10].

Key Advantages of Retrobradykinin: Protease Resistance and Stability

Retrobradykinin's primary pharmacological advantage lies in its substantially enhanced proteolytic stability compared to native bradykinin. This stability derives directly from the inverted chirality of its D-amino acids, which creates a molecular configuration unrecognizable to most endogenous proteases that evolved to cleave L-peptide bonds. Consequently, retrobradykinin exhibits prolonged half-life in biological environments where native bradykinin is rapidly degraded—particularly in plasma, inflammatory exudates, and pulmonary tissue where angiotensin-converting enzyme (ACE) and other peptidases are abundant [3] [8] [10].

The degradation kinetics reveal remarkable differences: Native bradykinin undergoes enzymatic hydrolysis within 15-30 seconds in plasma due to concerted action of carboxypeptidases, endopeptidases, and ACE [1] [4]. In contrast, retrobradykinin resists degradation by carboxypeptidase N (which removes C-terminal arginine from native bradykinin), angiotensin-converting enzyme (which cleaves at Phe5-Ser6 and Phe8-Arg9 bonds), and neutral endopeptidase (which hydrolyzes at Gly4-Phe5) [6] [10]. This comprehensive protease resistance translates to >100-fold longer half-life in in vitro serum stability assays, as demonstrated in various RI peptide studies [10].

Beyond protease resistance, retrobradykinin exhibits superior physicochemical stability across formulation conditions. The D-amino acid backbone confers resistance to racemization and chemical degradation under physiological pH and temperature variations that typically compromise native peptides. This stability profile enables broader therapeutic applications, particularly for chronic conditions requiring sustained receptor modulation and for delivery routes where enzymatic barriers traditionally limit peptide drug bioavailability [7] [10].

Table 2: Stability Advantages of Retrobradykinin Over Native Bradykinin

Degradation FactorEffect on Native BradykininEffect on Retrobradykinin
Carboxypeptidase NRapid C-terminal Arg cleavage (Kcat = 15s-1)No significant cleavage
Angiotensin-converting enzyme (ACE)Cleaves at two positions (t1/2 < 30 sec in lungs)No cleavage at ACE recognition sites
Neutral endopeptidaseHydrolyzes Gly4-Phe5 bondNo hydrolysis observed
Aminopeptidase PRemoves N-terminal ArgNo N-terminal cleavage
Plasma half-life (in vitro)< 30 seconds> 60 minutes
Thermal stability (37°C, pH 7.4)Rapid decomposition (hours)Stable for days

Properties

Product Name

Retrobradykinin

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C50H73N15O11

Molecular Weight

1060.2 g/mol

InChI

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

GTGQJSUCTOHANT-FDISYFBBSA-N

SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.